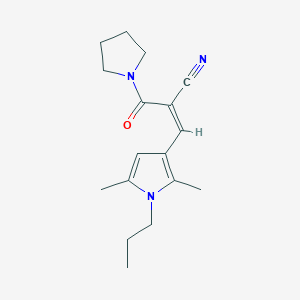

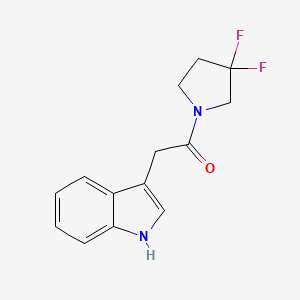

![molecular formula C26H30N4O2S B2599604 4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine CAS No. 1116007-26-1](/img/structure/B2599604.png)

4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .

Synthesis Analysis

The synthesis of similar compounds often involves reductive amination with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of this compound has been characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set have shown high agreement with experimental results .Physical and Chemical Properties Analysis

The HOMO–LUMO energy gap of this compound was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the compound has low reactivity and a tendency to be stable . The first hyperpolarizability value was calculated to be 25 times greater than that of urea, indicating good nonlinear optical properties .Applications De Recherche Scientifique

G Protein-Biased Dopaminergics Discovery

The research conducted by Möller et al. (2017) highlights the synthesis of 1,4-disubstituted aromatic piperazines, including compounds structurally related to the chemical , aimed at creating high-affinity dopamine receptor partial agonists. This study emphasizes the strategic incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage to enhance binding affinity and modulate functional properties, particularly favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors. The promising therapeutic potential for conditions like psychosis is demonstrated through in vivo antipsychotic activity, marking a significant step in the development of novel therapeutics (Möller et al., 2017).

Antihypertensive and Antiarrhythmic Activities

Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures bearing similarities to the compound , to evaluate their electrocardiographic, antiarrhythmic, and antihypertensive activities. The study identified several compounds with potent antiarrhythmic and antihypertensive activities, attributing their effectiveness to alpha-adrenolytic properties, which are dependent on the 1-phenylpiperazine moiety's specific substituents (Malawska et al., 2002).

Antimicrobial and Antitumor Applications

Research into the antimicrobial and antitumor properties of compounds structurally related to "4-(3-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-2-methylthieno[3,2-c]pyridine" has also been conducted. Studies by Bektaş et al. (2007) and Andreani et al. (2008) have synthesized and tested various derivatives for their antimicrobial and antitumor activities. These investigations reveal the potential of such compounds in developing new treatments targeting specific bacterial infections and cancer types, demonstrating the versatility of these chemical structures in medicinal applications (Bektaş et al., 2007; Andreani et al., 2008).

Orientations Futures

The future directions for this compound could involve further exploration of its biological activity. Antimicrobial activity studies could be carried out to evaluate its potential as a therapeutic agent . Additionally, its physical and chemical properties could be further investigated for potential applications in nonlinear optics .

Propriétés

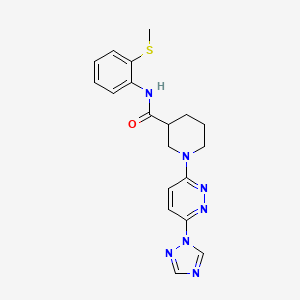

IUPAC Name |

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2S/c1-2-32-23-10-8-22(9-11-23)29-24(31)19-33-26-25(27-14-15-28-26)30-16-12-21(13-17-30)18-20-6-4-3-5-7-20/h3-11,14-15,21H,2,12-13,16-19H2,1H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIJWBABOIJAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCC(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2599526.png)

![2-Methoxyethyl 6-bromo-5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2599528.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2599530.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2599531.png)

![Ethyl 4-[[2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]benzoate](/img/structure/B2599536.png)

![3,11-Diazatricyclo[6.2.1.02,7]undecane;dihydrochloride](/img/structure/B2599537.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)